molecular formula C21H24N4O4 B5571304 Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5571304
M. Wt: 396.4 g/mol
InChI Key: PVVAXLIULXKYHQ-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a fused dihydropyrimidine core substituted with a furan-2-yl group at position 6 and a 4-phenylpiperazinyl moiety at position 2. The ethyl carboxylate group at position 5 enhances solubility and modulates electronic properties. This compound belongs to a broader class of tetrahydropyrimidine derivatives known for diverse pharmacological activities, including antibacterial, antifungal, and central nervous system (CNS) modulation, depending on substituent patterns .

Key structural features include:

  • 4-Phenylpiperazinyl group: A common pharmacophore in CNS-active compounds, suggesting possible receptor-binding affinity.
  • Ethyl carboxylate: Improves bioavailability by balancing lipophilicity and hydrophilicity.

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-2-28-20(27)17-18(16-9-6-14-29-16)22-21(23-19(17)26)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,17-18H,2,10-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVAXLIULXKYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Piperazine Moiety: The piperazine group is incorporated via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine derivatives vary significantly in biological activity and physicochemical properties based on substituent modifications. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Biological Activity/Properties References
Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate Furan-2-yl, 4-phenylpiperazinyl, ethyl carboxylate Likely involves alkylation of pyrimidine precursors with furan and piperazine reagents Hypothesized CNS activity due to phenylpiperazine; potential antibacterial properties
2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate (5a) Phenyl, ethylthioacetate, cyano group Alkylation with ethyl 2-chloroacetate in DMF; purified via column chromatography Antibacterial activity against E. coli and S. aureus (MIC: 8–16 µg/mL)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-Hydroxyphenyl, methyl, thioxo group Recrystallization from ethanol/water; confirmed via single-crystal XRD (R factor: 0.044) Antioxidant activity due to phenolic hydroxyl group; structural stability via H-bonding
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene, thiazolo ring, phenyl Condensation with 2,4,6-trimethoxybenzaldehyde in acetic acid/anhydride mixture; 78% yield Anticancer activity (in vitro); conformational rigidity from fused thiazole ring
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 2,4-Difluorophenyl, phenyl, thioxo group Single-crystal XRD refinement (R factor: 0.051); disordered fluorine atoms in crystal lattice Enhanced lipophilicity and potential antifungal activity

Structural and Electronic Differences

Substituent Effects on Bioactivity: The 4-phenylpiperazinyl group in the target compound differentiates it from derivatives with thioethers (e.g., 5a) or halogens (e.g., 11). Furan-2-yl vs. thiophene-2-yl (e.g., 4e in ): Furan’s oxygen atom provides stronger H-bond acceptor capacity, whereas thiophene’s sulfur enhances lipophilicity and π-stacking .

Crystallographic Conformation :

  • Derivatives like 12 and 4 exhibit flattened boat conformations in the pyrimidine ring, with dihedral angles between substituents (e.g., 80.94° in 4 ) influencing packing efficiency and solubility .

Synthetic Flexibility :

  • The target compound’s synthesis likely parallels methods in (alkylation with DMF-mediated reactions) but requires specialized reagents for introducing the phenylpiperazine moiety .

Pharmacological Potential

  • Antibacterial Activity : Thioether-containing derivatives (e.g., 5a) show moderate activity against Gram-positive bacteria, while the target compound’s furan and piperazine groups may broaden the spectrum .
  • CNS Modulation: Piperazine derivatives (e.g., 8) are known for anxiolytic and antipsychotic effects, suggesting the target compound could be optimized for neurological targets .

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